molecular formula C16H18N4O4S B2463433 Methyl 2-((4-amino-5-benzamido-6-oxo-1,6-dihydropyrimidin-2-yl)thio)butanoate CAS No. 888415-05-2

Methyl 2-((4-amino-5-benzamido-6-oxo-1,6-dihydropyrimidin-2-yl)thio)butanoate

Cat. No.: B2463433
CAS No.: 888415-05-2
M. Wt: 362.4
InChI Key: OPGAURPUNVBBPW-UHFFFAOYSA-N
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Description

“Methyl 2-((4-amino-5-benzamido-6-oxo-1,6-dihydropyrimidin-2-yl)thio)butanoate” is a complex organic compound. It contains a pyrimidine ring, which is a key component of many biological compounds, including nucleic acids .


Chemical Reactions Analysis

The chemical reactions that this compound might undergo would depend on the conditions and reagents present. For instance, it might react with aliphatic amines to give the corresponding acetamides .

Scientific Research Applications

Molecular Docking and Synthesis Studies

  • The molecular docking and synthesis studies of derivatives of Methyl 2-((4-amino-5-benzamido-6-oxo-1,6-dihydropyrimidin-2-yl)thio)butanoate have shown promising interactions with proteins such as CDK4. Compounds synthesized using aromatic aldehyde, ethylcyanoacetate, and thiourea displayed high affinity and good hydrogen bonding interaction with CDK4 protein, indicating potential therapeutic applications (Holam, Santhoshkumar, & Killedar, 2022).

Development of Antitumor Agents

  • Novel compounds synthesized from the pyrrolo[2,3-d]pyrimidine scaffold, including derivatives of this compound, have shown dual inhibitory activity against human dihydrofolate reductase (DHFR) and human thymidylate synthase (TS). These compounds, through their action on DHFR and TS, have demonstrated potent antitumor activity and are considered potential antitumor agents (Gangjee, Lin, Kisliuk, & McGuire, 2005).

Synthesis of Novel Biological Compounds

  • Research has been conducted on the synthesis of novel biological compounds, including this compound derivatives, with promising biological activities. The synthesis process involves the formation of dihydropyrimidine skeleton and installation of the pyrimidine ring with an amino group. These newly synthesized compounds were characterized by analytical data, IR, 1H NMR, and mass spectrometry (Wanare, 2022).

Antimicrobial and Antioxidant Potential

  • Research into the antimicrobial and antioxidant potential of newly synthesized compounds, including derivatives of this compound, has shown promising results. These compounds have been tested against various bacterial strains and fungal species, revealing substantial antimicrobial and antioxidant activity (Dey, Alam, Kemisetti, Yakin, & Islam, 2022).

Future Directions

Future research on this compound could involve studying its potential biological activities, given the known activities of similar pyrimidine-containing compounds . Additionally, further studies could explore its synthesis and chemical properties.

Properties

IUPAC Name

methyl 2-[(4-amino-5-benzamido-6-oxo-1H-pyrimidin-2-yl)sulfanyl]butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O4S/c1-3-10(15(23)24-2)25-16-19-12(17)11(14(22)20-16)18-13(21)9-7-5-4-6-8-9/h4-8,10H,3H2,1-2H3,(H,18,21)(H3,17,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPGAURPUNVBBPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OC)SC1=NC(=C(C(=O)N1)NC(=O)C2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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